molecular formula C26H29ClN2O4 B11325385 6-Chloro-7-methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide

6-Chloro-7-methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11325385
M. Wt: 469.0 g/mol
InChI Key: OBOJXGDMGCAKBD-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 6-Chloro-7-methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromene core, followed by the introduction of the chloro and methyl groups. The morpholine ring is then attached through a series of nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted chromenes.

Scientific Research Applications

6-Chloro-7-methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chromene core can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively. The chloro and methyl groups can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar compounds to 6-Chloro-7-methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide include other chromene derivatives with different substituents. For example:

Properties

Molecular Formula

C26H29ClN2O4

Molecular Weight

469.0 g/mol

IUPAC Name

6-chloro-7-methyl-N-[2-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H29ClN2O4/c1-16(2)18-4-6-19(7-5-18)22(29-8-10-32-11-9-29)15-28-26(31)25-14-23(30)20-13-21(27)17(3)12-24(20)33-25/h4-7,12-14,16,22H,8-11,15H2,1-3H3,(H,28,31)

InChI Key

OBOJXGDMGCAKBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)C(C)C)N4CCOCC4

Origin of Product

United States

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